molecular formula C19H14BrN3O2S B7477334 N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide

Cat. No. B7477334
M. Wt: 428.3 g/mol
InChI Key: CSWGCRUBCCIWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It is a selective inhibitor of tyrosine kinase 2 (TYK2), which plays a key role in the signaling pathway of cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-α).

Mechanism of Action

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide selectively inhibits TYK2, which is a member of the Janus kinase (JAK) family of tyrosine kinases. TYK2 is involved in the signaling pathway of several cytokines that play a key role in the pathogenesis of autoimmune diseases. By inhibiting TYK2, N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide blocks the downstream signaling of cytokines such as IL-12, IL-23, and IFN-α, which leads to the suppression of pro-inflammatory cytokine production and immune cell activation.
Biochemical and physiological effects:
N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide has been shown to effectively reduce the levels of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α in preclinical models of autoimmune diseases. This leads to a reduction in immune cell activation and inflammation, which are key drivers of autoimmune disease pathogenesis. In addition, N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide has demonstrated a favorable safety profile and pharmacokinetic properties in animal studies, suggesting that it may have a good therapeutic window in humans.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide is its selectivity for TYK2, which reduces the potential for off-target effects. In addition, N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide has demonstrated a favorable safety profile and pharmacokinetic properties in animal studies, which suggests that it may have a good therapeutic window in humans. However, one of the limitations of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet fully understood.

Future Directions

There are several potential future directions for the development of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide. One possible direction is to test its efficacy in clinical trials for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Another potential direction is to investigate its potential for combination therapy with other drugs that target different cytokines or signaling pathways involved in autoimmune disease pathogenesis. Finally, further studies may be needed to fully understand the mechanism of action and potential long-term effects of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide in humans.

Synthesis Methods

The synthesis of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide involves several steps, starting from commercially available starting materials. The key intermediate is 4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-amine, which is obtained by reacting 4-bromoaniline with 2-bromoacetone and ammonium thiocyanate. This intermediate is then coupled with 2-cyanophenoxyacetic acid using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to give N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide.

Scientific Research Applications

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively suppress the production of pro-inflammatory cytokines and reduce the activation of immune cells such as T cells and macrophages. In addition, N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide has demonstrated a favorable safety profile and pharmacokinetic properties in animal studies.

properties

IUPAC Name

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2S/c1-12-18(13-6-8-15(20)9-7-13)23-19(26-12)22-17(24)11-25-16-5-3-2-4-14(16)10-21/h2-9H,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWGCRUBCCIWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.